molecular formula C25H19ClN2O B11469140 2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole

2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)-1H-benzimidazole

Cat. No.: B11469140
M. Wt: 398.9 g/mol
InChI Key: XPTQPRNTZTXDLW-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, which is a fused ring system consisting of a benzene ring and a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 4-chlorophenol and a suitable alkylating agent.

    Attachment of the Naphthylmethyl Group: The naphthylmethyl group can be attached through a Friedel-Crafts alkylation reaction using naphthalene and a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylmethyl group, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the benzodiazole ring, converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole
  • 2-[(4-Methylphenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole
  • 2-[(4-Fluorophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole

Uniqueness

The presence of the chlorophenoxy group in 2-[(4-chlorophenoxy)methyl]-1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. Additionally, the naphthylmethyl group enhances its potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H19ClN2O

Molecular Weight

398.9 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-(naphthalen-1-ylmethyl)benzimidazole

InChI

InChI=1S/C25H19ClN2O/c26-20-12-14-21(15-13-20)29-17-25-27-23-10-3-4-11-24(23)28(25)16-19-8-5-7-18-6-1-2-9-22(18)19/h1-15H,16-17H2

InChI Key

XPTQPRNTZTXDLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3COC5=CC=C(C=C5)Cl

Origin of Product

United States

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